MFCD03449104
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Overview
Description
MFCD03449104 is a chemical compound with unique properties that have garnered significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD03449104 involves several steps, each requiring specific reaction conditions to ensure the desired product is obtained. The synthetic routes typically involve the use of organic solvents, catalysts, and controlled temperatures to facilitate the reactions. Detailed procedures for the synthesis of this compound can be found in specialized chemical literature and patents.
Industrial Production Methods
Industrial production of this compound is carried out on a larger scale, often involving continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced technologies ensures consistent quality and purity of the compound. The production process is optimized to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
MFCD03449104 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.
Scientific Research Applications
MFCD03449104 has a wide range of scientific research applications, making it a valuable compound in various fields:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic effects and as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of MFCD03449104 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, modulating their activity, and influencing various biochemical processes. Detailed studies on the molecular mechanisms are ongoing to fully understand its mode of action.
Comparison with Similar Compounds
MFCD03449104 is compared with other similar compounds to highlight its unique properties and advantages. Similar compounds include those with analogous structures or functional groups, which may exhibit similar reactivity and applications. The comparison helps in identifying the distinct features of this compound that make it suitable for specific uses.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique properties and reactivity make it a valuable subject of research, with ongoing studies aimed at uncovering new uses and optimizing its production and application methods.
Properties
IUPAC Name |
2-[4-[(4-ethylphenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5S2/c1-2-13-7-9-14(10-8-13)28(25,26)21-17-11-18(27-12-19(22)23)20(24)16-6-4-3-5-15(16)17/h3-11,21,24H,2,12H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKXUMMWJICJAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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